molecular formula C18H24IN B14715172 (3,3-Diphenylpropyl)trimethylammonium iodide CAS No. 20763-38-6

(3,3-Diphenylpropyl)trimethylammonium iodide

Cat. No.: B14715172
CAS No.: 20763-38-6
M. Wt: 381.3 g/mol
InChI Key: SADSTYGXNWGWOS-UHFFFAOYSA-M
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Description

(3,3-Diphenylpropyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C18H24IN. It is known for its unique structure, which includes a trimethylammonium group attached to a 3,3-diphenylpropyl chain. This compound is often used in various chemical and biological research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenylpropyl)trimethylammonium iodide typically involves the quaternization of (3,3-Diphenylpropyl)amine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve (3,3-Diphenylpropyl)amine in acetonitrile.
  • Add an excess of methyl iodide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding diethyl ether.
  • Filter and wash the precipitate with diethyl ether to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,3-Diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation: The major products are the corresponding oxides or hydroxides.

    Reduction: The major products are tertiary amines.

Scientific Research Applications

(3,3-Diphenylpropyl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving cell membrane interactions and ion transport mechanisms.

    Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (3,3-Diphenylpropyl)trimethylammonium iodide involves its interaction with biological membranes and ion channels. The trimethylammonium group interacts with negatively charged components of the cell membrane, altering membrane permeability and ion transport. This can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenylpropyl)trimethylammonium iodide
  • (3-Benzylpropyl)trimethylammonium iodide
  • (3,3-Diphenylpropyl)triethylammonium iodide

Uniqueness

(3,3-Diphenylpropyl)trimethylammonium iodide is unique due to its specific structure, which includes two phenyl groups attached to the propyl chain. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with biological membranes, making it particularly useful in various research applications.

Properties

CAS No.

20763-38-6

Molecular Formula

C18H24IN

Molecular Weight

381.3 g/mol

IUPAC Name

3,3-diphenylpropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C18H24N.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

SADSTYGXNWGWOS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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